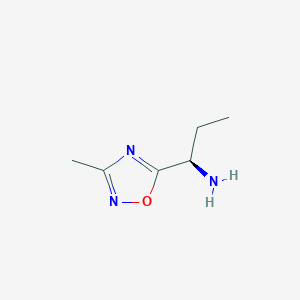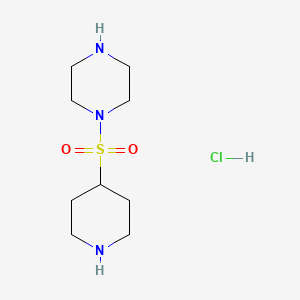
1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a piperazine ring linked by a sulfonyl group.
Méthodes De Préparation
The synthesis of 1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride typically involves the reaction of piperidine and piperazine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which means it can bind to and activate GABA receptors in the nervous system. This interaction can lead to various physiological effects, including the modulation of neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-ylsulfonyl)piperazinehydrochloride can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazine: A six-membered heterocycle with two nitrogen atoms.
Piperidinone: A piperidine derivative with a ketone group.
The uniqueness of this compound lies in its combined structure of piperidine and piperazine rings linked by a sulfonyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H20ClN3O2S |
|---|---|
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
1-piperidin-4-ylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H19N3O2S.ClH/c13-15(14,9-1-3-10-4-2-9)12-7-5-11-6-8-12;/h9-11H,1-8H2;1H |
Clé InChI |
DDGPBHZTNPQWIW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1S(=O)(=O)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


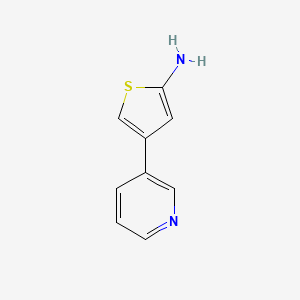
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)

![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
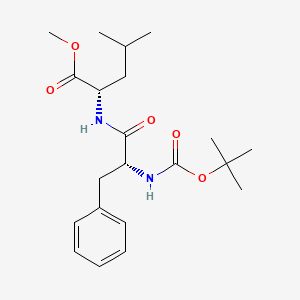
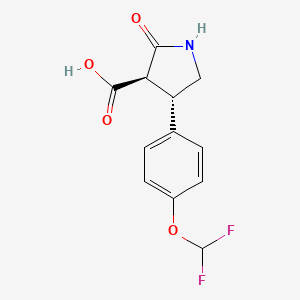

![Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12990684.png)
![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)
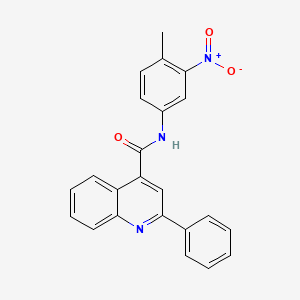

![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
